Cas no 826-55-1 (2-methyl-2-phenylpropanoic acid)

L'acido 2-metil-2-fenilpropanoico è un composto organico appartenente alla classe degli acidi carbossilici aromatici, caratterizzato dalla presenza di un gruppo fenile e di un gruppo metile legati al carbonio α. La sua struttura chimica conferisce una notevole stabilità sterica, riducendo la reattività del gruppo carbossilico e migliorando la resistenza alla degradazione. Questo acido trova applicazione in sintesi organiche come intermedio per la produzione di farmaci, fragranze e materiali specializzati. La sua purezza elevata e la bassa reattività laterale lo rendono particolarmente adatto per reazioni selettive. Inoltre, la sua solubilità moderata in solventi organici ne facilita l'utilizzo in diverse condizioni di reazione.
2-methyl-2-phenylpropanoic acid structure
826-55-1 structure
Nome del prodotto:2-methyl-2-phenylpropanoic acid
Numero CAS:826-55-1
MF:C10H12O2
MW:164.201083183289
MDL:MFCD00014332
CID:40008
PubChem ID:13222

2-methyl-2-phenylpropanoic acid Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Methyl-2-phenylpropionic acid
    • 2-Phenylisobutyric acid
    • alpha,alpha-Dimethyl phenyl Acetic Acid
    • 2,2-DIMETHYLPHENYLACETIC ACID
    • 2-methyl-2-phenylpropanoic acid
    • ^a,^a-DiMethylphenylacetic acid
    • alpha,alpha-Dimethylphenylacetic acid
    • Dimethylphenylacetic acid
    • DR8HUH2GYK
    • 2-phenyl-2-methylpropionic acid
    • 2-methyl-2-phenyl-propionic acid
    • Hydratropic acid, .alpha.-methyl-
    • Propionic acid, 2-methyl-2-phenyl-
    • Benzeneacetic acid,.alpha.-dimethyl-
    • TH 4161
    • .alpha.-Toluic acid,.alpha.-dimethyl-
    • .alpha.,.alpha.-Dimethylphenylacetic acid
    • .alpha.,.alpha.-Dimethylbenzeneacetic acid
    • Phenylisob
    • Hydratropic acid, α-methyl- (6CI, 7CI, 8CI)
    • α,α-Dimethylbenzeneacetic acid (ACI)
    • 2,2-Dimethyl-2-phenylacetic acid
    • 2-Phenylisobutanoic acid
    • NSC 28952
    • NSC 29095
    • α,α-Dimethylphenylacetic acid
    • AM20041211
    • NSC-28952
    • AKOS000121417
    • SY001281
    • NSC29095
    • alpha, alpha-dimethylphenylacetic acid
    • NS00008935
    • P1409
    • UNII-DR8HUH2GYK
    • Benzeneacetic acid, .alpha.,.alpha.-dimethyl-
    • 2-Methyl-2-phenylpropanoic acid, AldrichCPR
    • A,A-Dimethylbenzeneacetic acid
    • 2-methyl-2-phenyl propanoic acid
    • NSC28952
    • MFCD00014332
    • alpha,alpha-dimethylbenzeneacetic acid
    • Q27276560
    • 2-Methyl-2-phenylpropionicacid
    • alpha , alpha -Dimethylphenylacetic acid
    • AS-10791
    • AE-562/43450611
    • 826-55-1
    • 2-methyl-2-phenyl- propionic acid
    • InChI=1/C10H12O2/c1-10(2,9(11)12)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,11,12)
    • 2,2-dimethyl-2-phenyl-acetic acid
    • phenylisobutyric acid
    • W-104168
    • EC 212-556-3
    • L10018
    • YYEROYLAYAVZNW-UHFFFAOYSA-
    • NSC-29095
    • Z104493600
    • EN300-21181
    • DTXSID90231907
    • SCHEMBL6571
    • CS-W004146
    • FT-0622096
    • Phenylisobuttersaure
    • AC-370
    • EINECS 212-556-3
    • YYEROYLAYAVZNW-UHFFFAOYSA-N
    • ALBB-023531
    • HYDRATROPIC ACID, ALPHA-METHYL-
    • DTXCID80154398
    • benzeneacetic acid, alpha,alpha-dimethyl-
    • DB-056644
    • MDL: MFCD00014332
    • Inchi: 1S/C10H12O2/c1-10(2,9(11)12)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,11,12)
    • Chiave InChI: YYEROYLAYAVZNW-UHFFFAOYSA-N
    • Sorrisi: O=C(C(C)(C)C1C=CC=CC=1)O
    • BRN: 1817837

Proprietà calcolate

  • Massa esatta: 164.08400
  • Massa monoisotopica: 164.084
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 12
  • Conta legami ruotabili: 2
  • Complessità: 167
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.6
  • Carica superficiale: 0
  • Superficie polare topologica: 37.3

Proprietà sperimentali

  • Colore/forma: Solido cristallino bianco
  • Densità: 1.0890
  • Punto di fusione: 77.0 to 81.0 deg-C
  • Punto di ebollizione: 270.5℃ at 760 mmHg
  • Punto di infiammabilità: 146.5℃
  • Coefficiente di ripartizione dell'acqua: Insoluble in water.
  • PSA: 37.30000
  • LogP: 2.04880
  • Solubilità: Non determinato

2-methyl-2-phenylpropanoic acid Informazioni sulla sicurezza

2-methyl-2-phenylpropanoic acid Dati doganali

  • CODICE SA:2942000000
  • Dati doganali:

    Codice doganale cinese:

    2916399090

    Panoramica:

    2916399090 Altri acidi monocarbossilici aromatici. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:6,5% Tariffa generale:30,0%

    Elementi di dichiarazione:

    Acido acrilico\Acrilati o esteri devono essere imballati chiaramente

    Riassunto:

    2916399090 altri acidi monocarbossilici aromatici, loro anidridi, alogenuri, perossidi, perossiacidi e loro derivati IVA:17,0% Aliquota di sconto fiscale:9,0% Condizioni di vigilanza:nessuna tariffa MFN:6,5% Tariffa generale:30,0%

2-methyl-2-phenylpropanoic acid Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Chemenu
CM255187-500g
2-Methyl-2-phenylpropanoic acid
826-55-1 95+%
500g
$102 2022-06-10
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
P1409-250G
2-Phenylisobutyric Acid
826-55-1 >98.0%(GC)(T)
250g
¥390.00 2024-04-15
Enamine
EN300-21181-25.0g
2-methyl-2-phenylpropanoic acid
826-55-1 95%
25g
$38.0 2023-05-03
abcr
AB144202-100 g
2-Phenylisobutyric acid, 98%; .
826-55-1 98%
100 g
€96.80 2023-07-20
abcr
AB144202-1 kg
2-Phenylisobutyric acid, 98%; .
826-55-1 98%
1 kg
€341.10 2023-07-20
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P36780-100g
2-Methyl-2-phenylpropanoic acid
826-55-1
100g
¥179.0 2021-09-08
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
P1409-25G
2-Phenylisobutyric Acid
826-55-1 >98.0%(GC)(T)
25g
¥100.00 2024-04-15
Enamine
EN300-21181-1.0g
2-methyl-2-phenylpropanoic acid
826-55-1 95%
1g
$26.0 2023-05-03
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
P815507-2.5kg
2-Phenylisobutyric acid
826-55-1 97%
2.5kg
2,379.00 2021-05-17
eNovation Chemicals LLC
D388573-500g
2-Phenylisobutyric acid
826-55-1 97%
500g
$200 2024-05-24

2-methyl-2-phenylpropanoic acid Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  overnight, 65 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Riferimento
Palladium-catalyzed 2-pyridylmethyl-directed β-C(sp3)-H activation and cyclization of aliphatic amides with gem-dibromoolefins: A rapid access to γ-lactams
Zhou, Danni; et al, Chinese Chemical Letters, 2018, 29(1), 191-193

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Sodium hydroxide ,  Silver nitrate Solvents: Water ;  rt → 0 °C
1.2 2 h, 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
Riferimento
Alkali metal ion controlled product selectivity during photorearrangements of 1-naphthyl phenyl acylates and dibenzyl ketones within zeolites
Warrier, M.; et al, Canadian Journal of Chemistry, 2003, 81(6), 620-631

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Tetrabutylammonium hexafluorophosphate Solvents: Acetonitrile ;  10 min, rt; rt
Riferimento
Electroreductive Desulfurative Transformations with Thioethers as Alkyl Radical Precursors
Kuzmin, Julius ; et al, Angewandte Chemie, 2023, 62(39),

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Potassium ,  Dibenzo-18-crown-6 Solvents: Cumene ;  -5 °C; -5 °C → 75 °C; 3 h, 75 °C
1.2 -
1.3 Reagents: Hydrochloric acid ,  Water Solvents: Water ;  acidified
Riferimento
Metalation of toluene and cumene with alkali metal-crown ether complexes
Shabanov, A. L.; et al, Russian Journal of Organic Chemistry, 2009, 45(1), 26-29

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: Zinc bromide Solvents: Methanol
1.2 Solvents: Water
1.3 Solvents: Dichloromethane
1.4 Reagents: Sodium hydroxide Solvents: Methanol ,  Water
1.5 Solvents: Water
1.6 Reagents: Hydrochloric acid Solvents: Dichloromethane
1.7 Reagents: Sodium bicarbonate Solvents: Water
1.8 Reagents: Hydrochloric acid
Riferimento
A new synthesis of carboxyterfenadine (fexofenadine) and its bioisosteric tetrazole analogs
Di Giacomo, Barbara; et al, Farmaco, 1999, 54(9), 600-610

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: Cesium carbonate ,  Potassium carbonate Catalysts: Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[2-(2-pyri… Solvents: Dimethylformamide ;  36 h, 1 atm, 25 - 30 °C
1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate ,  Water ;  10 min
Riferimento
Visible-Light-Driven External-Reductant-Free Cross-Electrophile Couplings of Tetraalkyl Ammonium Salts
Liao, Li-Li; et al, Journal of the American Chemical Society, 2018, 140(50), 17338-17342

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: m-Chloroperbenzoic acid ,  5,10,15,20-Tetrakis(pentafluorophenyl)porphyrinatoiron(III) chloride
Riferimento
A model study on aromatase cytochrome P-450 reaction: transformation of androstene-3,17,19-trione to 10β-hydroxyester-4-ene-3,17-dione
Watanabe, Yoshihito; et al, Journal of the American Chemical Society, 1989, 111(20), 8047-9

Synthetic Routes 8

Condizioni di reazione
Riferimento
2-Phenylalkanoic acid derivatives
, Japan, , ,

Synthetic Routes 9

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  overnight, 60 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Riferimento
Cobalt catalyzed carbonylation of unactivated C(sp3)-H bonds
Barsu, Nagaraju; et al, Chemical Science, 2017, 8(3), 2431-2435

Synthetic Routes 10

Condizioni di reazione
Riferimento
Metalation of cumene with n-pentylsodium in the presence of N,N,N',N'-tetramethylethylenediamine. Preparation of α-cumylsodium
Crimmins, Timothy F.; et al, Journal of Organic Chemistry, 1976, 41(10), 1870-2

Synthetic Routes 11

Condizioni di reazione
1.1 Reagents: Tetrabutylammonium iodide Solvents: Dimethylformamide ;  5 min, 1 atm, rt; 6 h, 30 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Riferimento
Desulfonylative Electrocarboxylation with Carbon Dioxide
Zhong, Jun-Song; et al, Journal of Organic Chemistry, 2021, 86(22), 16162-16170

Synthetic Routes 12

Condizioni di reazione
1.1 Reagents: Potassium ,  rel-(4aR,11aR,15aS,22aS)-Eicosahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacycloocta… Solvents: p-Cymene ;  rt → 75 °C; 75 °C → -6 °C; -6 °C; heated; 3 h, 50 - 55 °C; cooled
1.2 cooled
1.3 Reagents: Water ;  cooled
1.4 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, rt
Riferimento
Preparation of nanoparticles of alkali metals in crown-ether solutions and their application in organic synthesis
Shabanov, A. L.; et al, Azerbaidzhanskii Khimicheskii Zhurnal, 2007, (2), 75-79

Synthetic Routes 13

Condizioni di reazione
1.1 Reagents: Lithium Solvents: Diethyl ether ;  2 h, 3 - 8 °C
1.2 Solvents: Diethyl ether
1.3 Solvents: Water ;  rt
1.4 Reagents: Dimethyl sulfate ,  Sodium hydroxide Solvents: Water ;  2 h, rt
Riferimento
Reductive lithiation of alkyl phenyl sulfides in diethyl ether. A ready access to α,α-dialkylbenzyllithiums
Screttas, Constantinos G.; et al, Tetrahedron Letters, 2003, 44(30), 5633-5635

Synthetic Routes 14

Condizioni di reazione
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  0 °C; 1 h, 45 °C; 45 °C → 0 °C
1.2 0 °C; overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
1.4 Reagents: Potassium hydroxide Solvents: Ethylene glycol ;  4 h, reflux
Riferimento
Cobalt-catalyzed C-H activation/C-O formation: Synthesis of benzofuranones
Hajipour, Abdol R.; et al, Tetrahedron Letters, 2020, 61(3),

Synthetic Routes 15

Condizioni di reazione
1.1 Reagents: Ammonia ,  Cesium alloy, nonbase, Cs,K,Na
1.2 Reagents: Carbon dioxide ,  Water
Riferimento
Facile cleavage of bibenzyls by cesium-potassium-sodium alloy leading to the formation of benzyl carbanions
Sengupta, Dibyendu; et al, Indian Journal of Chemistry, 1986, (2), 185-6

Synthetic Routes 16

Condizioni di reazione
1.1 Reagents: Tetrabutylammonium hexafluorophosphate Solvents: Acetonitrile ;  rt
Riferimento
Electroreductive desulfurative transformations with thioethers as alkyl radical precursors
Kuzmin, Julius; et al, ChemRxiv, 2023, 1, 1-17

Synthetic Routes 17

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  15 min, rt; 12 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
Riferimento
Palladium Catalyzed Distal meta-C-H Functionalization of Arylacetic Acid Derivatives
Srinivas, Dasari; et al, Organic Letters, 2021, 23(19), 7353-7358

Synthetic Routes 18

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: 1,2-Dimethoxyethane ,  Water ;  15 min, rt; 48 h, 100 °C; 100 °C → rt
1.2 Reagents: Hydrochloric acid ;  pH 1, 0 °C
Riferimento
Understanding the Differential Performance of Rh2(esp)2 as a Catalyst for C-H Amination
Zalatan, David N.; et al, Journal of the American Chemical Society, 2009, 131(22), 7558-7559

Synthetic Routes 19

Condizioni di reazione
1.1 Reagents: Zinc bromide Solvents: Methanol
1.2 -
1.3 Reagents: Sodium hydroxide Solvents: Methanol ,  Water
1.4 Reagents: Hydrochloric acid Solvents: Water
Riferimento
Preparation of antihistaminic tetrazoles
, European Patent Organization, , ,

Synthetic Routes 20

Condizioni di reazione
1.1 Reagents: p-Toluenesulfonic acid ,  Lithium chloride ,  Water Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Methyl ethyl ketone
1.2 -
Riferimento
Carbonylation of Vinyl Aromatics: Convenient Regioselective Synthesis of 2-Arylpropanoic Acids
Seayad, A.; et al, Organic Letters, 1999, 1(3), 459-461

Synthetic Routes 21

Condizioni di reazione
1.1 Reagents: Ethylbenzene ,  Aluminum chloride ;  3 h
1.2 -
1.3 Reagents: Hydrochloric acid Solvents: Water
Riferimento
Alkali metal ion controlled product selectivity during photorearrangements of 1-naphthyl phenyl acylates and dibenzyl ketones within zeolites
Warrier, M.; et al, Canadian Journal of Chemistry, 2003, 81(6), 620-631

Synthetic Routes 22

Condizioni di reazione
1.1 Reagents: tert-Butyllithium Solvents: Tetrahydrofuran
Riferimento
Synthesis of Benzyllithiums: study of their reactivity vis-a-vis carbon-carbon double bonds
Barbeaux, Philippe, 1991, , ,

Synthetic Routes 23

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  1.5 h, 0 °C
1.2 16 h, 0 °C; 0 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
2.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  15 min, rt; 12 h, reflux
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
Riferimento
Palladium Catalyzed Distal meta-C-H Functionalization of Arylacetic Acid Derivatives
Srinivas, Dasari; et al, Organic Letters, 2021, 23(19), 7353-7358

2-methyl-2-phenylpropanoic acid Raw materials

2-methyl-2-phenylpropanoic acid Preparation Products

2-methyl-2-phenylpropanoic acid Letteratura correlata

Fornitori consigliati
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:826-55-1)2-Phenylisobutyric Acid
2469856
Purezza:98%
Quantità:Company Customization
Prezzo ($):Inchiesta